Product packaging for Ethyl 3-(4-chloro-2-methylphenoxy)benzoate(Cat. No.:CAS No. 866152-29-6)

Ethyl 3-(4-chloro-2-methylphenoxy)benzoate

Cat. No.: B2876626
CAS No.: 866152-29-6
M. Wt: 290.74
InChI Key: NYTTZZBJSFJEPB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-methylphenoxy)benzoate (CAS 866152-29-6) is a chemical compound with the molecular formula C 16 H 15 ClO 3 and a molecular weight of 290.74 g/mol . This benzoate ester derivative features a 4-chloro-2-methylphenoxy group and is supplied as a high-purity material for research and development purposes. While the specific biological activity and research applications of this exact ester are not fully detailed in the available literature, its core structure is based on the 4-chloro-2-methylphenoxy moiety, which is of significant interest in agrochemical research . For instance, compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) are well-studied herbicides that function as plant hormone mimics . The ethyl benzoate backbone of this compound also makes it a valuable synthon, or building block, in organic synthesis and medicinal chemistry. Researchers may utilize it in the exploration of new active ingredients, in structure-activity relationship (SAR) studies, or as a precursor for the synthesis of more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClO3 B2876626 Ethyl 3-(4-chloro-2-methylphenoxy)benzoate CAS No. 866152-29-6

Properties

IUPAC Name

ethyl 3-(4-chloro-2-methylphenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-19-16(18)12-5-4-6-14(10-12)20-15-8-7-13(17)9-11(15)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTTZZBJSFJEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 3 4 Chloro 2 Methylphenoxy Benzoate

Esterification Strategies for Ethyl Benzoate (B1203000) Formation

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. iajpr.com For the synthesis of the target molecule, this involves the esterification of 3-(4-chloro-2-methylphenoxy)benzoic acid with ethanol (B145695).

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. iajpr.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol reactant is used.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.

A variety of acid catalysts can be employed for this reaction, each with specific advantages regarding reactivity, ease of use, and environmental impact.

Interactive Data Table: Catalysts for Acid-Catalyzed Esterification

Catalyst TypeExamplesKey Characteristics
Mineral Acids Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)Highly effective and inexpensive; Can be corrosive and difficult to remove from the reaction mixture.
Solid Acid Catalysts Modified Montmorillonite K10, Amberlyst 15Heterogeneous catalysts that are easily separated from the reaction mixture, reusable, and often environmentally benign. ijstr.orgdergipark.org.tr
Deep Eutectic Solvents (DES) p-TSA:BTEACCan act as both the solvent and the catalyst, offering a greener alternative with high catalytic activity. dergipark.org.tr

Research has shown that solid acid catalysts, such as phosphoric acid-modified Montmorillonite K-10 clay, can efficiently catalyze the esterification of substituted benzoic acids under solvent-free conditions, with the substituent's electronic nature (donating or withdrawing) having little effect on the yield. ijstr.org

To circumvent the often harsh conditions (high temperatures and strong acids) of Fischer esterification, various coupling reagents have been developed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions, often at room temperature. organic-chemistry.org This approach is particularly useful for sensitive substrates.

Key methods include:

Carbodiimide-Based Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. organic-chemistry.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Yamaguchi Esterification: This method employs 2,4,6-trichlorobenzoyl chloride (TCBC) to convert the carboxylic acid into a mixed anhydride (B1165640). nih.gov In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), this anhydride reacts with the alcohol to form the ester. This protocol is known for its high yields and ability to overcome steric hindrance. nih.govrsc.org

Phosphonium and Uronium-Based Reagents: Coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU are effective for preparing esters at room temperature. organic-chemistry.org

These methods generally offer faster reaction times and higher yields for complex molecules compared to traditional acid catalysis.

Construction of the Phenoxy Ether Linkage

The formation of the diaryl ether bond is the second key transformation. This can be achieved either before or after the esterification step. The two primary strategies for this are nucleophilic aromatic substitution and copper-catalyzed coupling reactions.

Nucleophilic aromatic substitution involves the replacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile. scranton.edu For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. scranton.edulibretexts.org

In the context of synthesizing Ethyl 3-(4-chloro-2-methylphenoxy)benzoate, an SNAr reaction could theoretically be performed between the phenoxide of ethyl 3-hydroxybenzoate and 1,4-dichloro-2-methylbenzene. However, the chloro and methyl substituents on the dichlorobenzene ring are not strong electron-withdrawing groups, making the ring insufficiently activated for a standard SNAr reaction to occur under mild conditions. libretexts.org Therefore, this route is generally less feasible than metal-catalyzed alternatives for this specific target molecule.

The Ullmann condensation, or Ullmann-type reaction, is a more versatile and widely used method for forming C-O bonds in diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.org

The synthesis of the target ether linkage can be achieved by reacting either:

Ethyl 3-halobenzoate (e.g., bromo- or iodo-) with 4-chloro-2-methylphenol (B52076).

3-(4-chloro-2-methylphenoxy)halobenzene with ethyl alcohol (less common for this specific transformation).

Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder in polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.orgnih.gov However, significant advancements have led to milder and more efficient catalytic systems. Modern Ullmann-type reactions often utilize a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand.

Interactive Data Table: Components of Modern Ullmann-Type Ether Synthesis

ComponentExamplesRole in Reaction
Copper(I) Catalyst CuI, Cu₂O, Cu(OTf)₂The active metal center that facilitates the coupling of the aryl halide and the phenoxide. wikipedia.org
Ligands 1,10-Phenanthroline, N,N-Dimethylglycine, Diamines (e.g., TMEDA)Stabilize the copper catalyst, increase its solubility, and promote the catalytic cycle, allowing for lower reaction temperatures. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄Deprotonates the phenol to form the more nucleophilic phenoxide ion. arkat-usa.org
Solvent Toluene, Xylene, DMF, DioxaneProvides the medium for the reaction; choice can influence reaction rate and yield. arkat-usa.org

The use of ligands and appropriate bases has made the Ullmann coupling a powerful tool for synthesizing complex diaryl ethers that are not accessible via SNAr pathways. nih.govarkat-usa.org

Multi-step Synthetic Sequences and Optimization Parameters

Based on the individual reactions described, two primary multi-step synthetic routes can be devised to produce this compound.

Route A: Ether Formation followed by Esterification

Ullmann Coupling: 3-Bromobenzoic acid is coupled with 4-chloro-2-methylphenol using a copper catalyst (e.g., CuI), a ligand, and a base (e.g., K₂CO₃) to form 3-(4-chloro-2-methylphenoxy)benzoic acid.

Esterification: The resulting carboxylic acid is then esterified with ethanol using an acid catalyst (e.g., H₂SO₄) or a coupling reagent to yield the final product.

Route B: Esterification followed by Ether Formation

Esterification: 3-Hydroxybenzoic acid is first esterified with ethanol under acidic conditions to produce ethyl 3-hydroxybenzoate.

Ullmann Coupling: The resulting phenolic ester is then coupled with 1,4-dichloro-2-methylbenzene or, more effectively, 1-bromo-4-chloro-2-methylbenzene, via an Ullmann reaction to form the target molecule.

Optimization Parameters The efficiency of either synthetic sequence depends on the careful optimization of reaction conditions for each step. Key parameters to consider include:

Reactant Ratio: Adjusting the ratio of reactants, for instance, using an excess of the alcohol in esterification, can shift the equilibrium and maximize product formation. researchgate.net

Catalyst Choice and Loading: The selection of the most appropriate catalyst (e.g., solid acid vs. mineral acid for esterification; specific copper/ligand system for Ullmann coupling) and its concentration is crucial for achieving high yields and minimizing side reactions.

Temperature: Reaction temperature significantly affects reaction rates. Optimization is required to find a balance between a reasonable reaction time and the prevention of thermal decomposition or side product formation. researchgate.net

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics, particularly in the Ullmann coupling step. arkat-usa.org

Work-up and Purification: Proper quenching of the reaction and subsequent purification steps (e.g., extraction, chromatography, recrystallization) are essential to isolate the final product with high purity.

By systematically adjusting these parameters, a robust and efficient synthesis for this compound can be developed.

Sequential Halogenation, Methylation, and Phenoxy Group Introduction

The construction of this compound is logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates, which are then coupled to form the final product. The primary precursors are Ethyl 3-hydroxybenzoate and a reactive derivative of 4-chloro-2-methylphenol .

The synthesis of the 4-chloro-2-methylphenoxy moiety typically starts from o-cresol (B1677501) (2-methylphenol). A crucial step is the regioselective chlorination of o-cresol to introduce a chlorine atom at the para position relative to the hydroxyl group, yielding 4-chloro-2-methylphenol. This transformation is generally achieved using chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions to ensure high regioselectivity.

The second key intermediate, Ethyl 3-hydroxybenzoate, is commercially available, simplifying the initial stages of the synthesis. This molecule provides the benzoate backbone of the target compound.

The final and critical step is the formation of the ether linkage between the phenolic oxygen of 4-chloro-2-methylphenol and the aromatic ring of Ethyl 3-hydroxybenzoate. This can be accomplished through several established methods for diaryl ether synthesis, most notably the Williamson ether synthesis or the Ullmann condensation.

In a Williamson ether synthesis approach, the 4-chloro-2-methylphenol is first deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an activated form of Ethyl 3-hydroxybenzoate, though activating the hydroxyl group of the benzoate for direct SNAr is not straightforward. A more common strategy involves using an aryl halide derivative of one of the precursors. For instance, an Ullmann-type coupling would involve reacting Ethyl 3-hydroxybenzoate with an aryl halide such as 1-bromo-4-chloro-2-methylbenzene . This reaction is typically catalyzed by a copper salt.

Reaction Condition Optimization for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound hinges on the meticulous optimization of various reaction parameters.

Temperature Control in Esterification and Etherification

Temperature is a critical factor in both the esterification (if synthesizing Ethyl 3-hydroxybenzoate from 3-hydroxybenzoic acid) and, more importantly, the etherification step. In the Ullmann condensation for diaryl ether synthesis, temperatures have traditionally been high, often exceeding 150 °C. However, modern catalyst systems can facilitate the reaction at lower temperatures, typically in the range of 80-120 °C. Careful temperature control is necessary to prevent side reactions, such as decomposition of the starting materials or the product, and to ensure the optimal catalytic activity. For the Williamson ether synthesis, reaction temperatures are generally milder, often falling within the 50-100 °C range, depending on the reactivity of the substrates and the solvent used.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency of the etherification reaction. For the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. researchgate.net In the context of the Ullmann condensation, high-boiling polar solvents like DMF, N-methyl-2-pyrrolidone (NMP), and pyridine (B92270) are commonly employed to facilitate the reaction at elevated temperatures. The solvent's ability to dissolve the reactants and the catalyst, as well as its boiling point, are key considerations for efficient heat transfer and reaction kinetics.

The following table summarizes the influence of different solvents on the yield of a typical Williamson ether synthesis:

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)
Dimethylformamide (DMF)36.7153High
Dimethyl Sulfoxide (DMSO)46.7189High
Acetonitrile37.582Moderate to High
Tetrahydrofuran (THF)7.666Moderate
Toluene2.4111Low

Data is illustrative and actual yields can vary based on specific reactants and conditions.

Catalyst Systems for Facile Bond Formation

The formation of the aryl ether bond, particularly through cross-coupling reactions, is greatly facilitated by the use of appropriate catalyst systems.

For Ullmann-type reactions, copper-based catalysts are the standard. While early procedures used stoichiometric amounts of copper powder, contemporary methods employ catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in the presence of a ligand. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can accelerate the reaction and allow for milder conditions. The choice of base is also crucial, with inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) being commonly used to facilitate the reaction.

In recent years, palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing an alternative to the Ullmann reaction. These systems typically involve a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a bulky, electron-rich phosphine (B1218219) ligand. While highly effective, the cost and potential toxicity of palladium can be a drawback.

For the Williamson ether synthesis, while not strictly catalytic in the same way as cross-coupling reactions, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the reaction with the aryl halide occurs.

Catalyst SystemReaction TypeTypical Catalyst LoadingAdvantages
CuI / LigandUllmann Condensation1-10 mol%Lower cost than palladium, well-established
Pd(OAc)2 / Phosphine LigandBuchwald-Hartwig C-O Coupling0.5-5 mol%High efficiency, broad substrate scope
Quaternary Ammonium SaltWilliamson Ether Synthesis (PTC)1-10 mol%Milder conditions, enhanced reaction rates

Green Chemistry Approaches in Benzoate and Aryl Ether Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce environmental impact and improve sustainability.

Solvent-Free and Eco-Friendly Reaction Procedures

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of diaryl ethers, solvent-free methods have been developed. researchgate.net These reactions are often carried out by mixing the reactants with a solid base, such as potassium fluoride (B91410) on alumina, and applying energy, for instance, through microwave irradiation.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netorgchemres.orgsid.irsacredheart.edu Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. sacredheart.edu This technique is applicable to both Williamson ether synthesis and Ullmann-type reactions.

The use of ionic liquids as alternative reaction media is another promising green chemistry approach. Ionic liquids are non-volatile, thermally stable, and can be designed to have specific solvating properties. In the context of Ullmann condensations, ionic liquids can serve as both the solvent and, in some cases, can also enhance the catalytic activity, with the potential for catalyst and solvent recycling. researchgate.netresearchgate.netnih.gov

Biocatalytic Synthesis of Benzoate Derivatives

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to conventional chemical methods. For the synthesis of benzoate derivatives, lipases are the most extensively studied class of enzymes due to their ability to function in non-aqueous environments and their proficiency in catalyzing esterification and transesterification reactions. While direct biocatalytic synthesis of this compound has not been specifically detailed in the available literature, the feasibility of such a synthesis can be inferred from studies on structurally analogous aromatic esters.

Enzymatic routes to complex benzoates primarily involve two strategies: direct esterification of the corresponding carboxylic acid with an alcohol, or transesterification of a simpler ester with an alcohol. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), have demonstrated broad substrate specificity, accepting a variety of substituted aromatic acids and alcohols. nih.gov

The enzymatic synthesis of aromatic esters is influenced by several factors, including the nature of the substituents on both the acid and alcohol moieties, the choice of solvent, temperature, and the molar ratio of the substrates. For instance, studies on the enzymatic synthesis of various aromatic esters have shown that the position of substituents on the aromatic ring can significantly affect the catalytic efficiency. researchgate.net While some steric hindrance can be tolerated, highly bulky groups in close proximity to the reaction center may reduce reaction rates and yields. mdpi.com

Research into the enzymatic acylation of flavonoids and other phenolic compounds has demonstrated that lipases can effectively catalyze reactions involving sterically demanding substrates, suggesting that the synthesis of a molecule with the complexity of this compound is plausible. researchgate.netfrontiersin.org The key would be the selection of an appropriate lipase and the optimization of reaction conditions to accommodate the substituted phenoxybenzoic acid or a corresponding simple ester as a substrate.

Below are research findings from the biocatalytic synthesis of various benzoate and other aromatic esters, which serve as models for the potential enzymatic synthesis of this compound.

Detailed Research Findings

Table 1: Lipase-Catalyzed Synthesis of Benzyl (B1604629) Benzoate
EnzymeReactantsMolar Ratio (Alcohol:Anhydride)Temperature (°C)SolventConversion (%)
Novozym® 435Benzyl alcohol, Benzoic anhydride1:560tert-butanol32
Lipozyme® RM IMBenzyl alcohol, Benzoic anhydride1:540tert-butanol51
Table 2: Novozym 435-Catalyzed Synthesis of Various Aromatic Esters
Ester ProductReactantsReaction TypeSolventYield (%)
Pyrrole (B145914) estersMethyl 1H-pyrrole-2-carboxylate, Various alcoholsTransesterificationn-Hexaneup to 92
Phenethyl acetate (B1210297)Phenethyl alcohol, Acetic anhydrideEsterificationNot specified99.12
Phenethyl acetatePhenethyl alcohol, Vinyl acetateTransesterificationNot specified98.44

The data indicates that high yields can be achieved in biocatalytic ester synthesis. For example, the synthesis of pyrrole esters via transesterification using Novozym 435 reached yields of up to 92%. nih.gov Similarly, the synthesis of phenethyl acetate from different acyl donors resulted in yields exceeding 98%. csic.es In the case of benzyl benzoate synthesis, Lipozyme® RM IM showed a higher conversion rate (51%) at a lower temperature compared to Novozym® 435 (32%). biointerfaceresearch.comunife.it These results underscore the importance of screening different enzymes and optimizing reaction conditions for specific substrate combinations.

The successful synthesis of these varied aromatic esters suggests that a biocatalytic approach to producing this compound is a promising area for future research. The key challenges would involve overcoming any potential steric hindrance from the substituted phenoxy group and identifying a lipase with the appropriate selectivity and activity.

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 4 Chloro 2 Methylphenoxy Benzoate

Hydrolysis of the Ester Functional Group

The ester functional group in Ethyl 3-(4-chloro-2-methylphenoxy)benzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Ethyl Benzoates

Substituent at meta-positionRelative Rate Constant (k/kH)
-H1.00
-NO2~5-10
-OCH3~0.5-0.8
-OAr (phenoxy)~1.5-2.5

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol (B145695). The final step involves the protonation of the carboxylate salt during acidic workup to yield the carboxylic acid.

The rate of saponification is significantly influenced by the substituents on the benzoate (B1203000) ring. Electron-withdrawing groups increase the rate of reaction by making the carbonyl carbon more susceptible to nucleophilic attack. The 3-(4-chloro-2-methylphenoxy) group, being electron-withdrawing, is expected to accelerate the rate of saponification compared to ethyl benzoate. The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion. researchgate.net

Table 2: Second-Order Rate Constants for Saponification of Substituted Ethyl Benzoates in Aqueous Ethanol at 25°C

Substituent at meta-positionk (L mol-1 s-1)
-H~0.01-0.02
-Cl~0.08-0.12
-NO2~1.5-2.0
-OAr (phenoxy)~0.03-0.05

Note: The data presented are estimations based on the known effects of substituents on the saponification of ethyl benzoates. lookchem.comrsc.orgcas.czrsc.org The actual rate constant for this compound may vary.

Reactions Involving the Aryl Ether Linkage

The aryl ether linkage in this compound is a relatively stable bond, but it can undergo cleavage under specific conditions. Additionally, the phenoxy moiety can be subject to oxidative degradation.

The cleavage of diaryl ethers typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. wikipedia.orglibretexts.org The mechanism of acid-catalyzed ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the groups attached to the oxygen atom. libretexts.org In the case of this compound, protonation of the ether oxygen would be the initial step. Subsequent nucleophilic attack by a halide ion on one of the adjacent aromatic carbons is difficult due to the high energy of the intermediates. However, cleavage of the aryl-oxygen bond can be facilitated by certain catalysts, such as Lewis acids or transition metals, often under reducing conditions. For instance, nickel-catalyzed hydrogenolysis has been shown to cleave aryl ether bonds in lignin (B12514952) model compounds. acs.org

The phenoxy moiety, particularly the substituted benzene (B151609) ring, can be susceptible to oxidation, although it is generally resistant due to its aromaticity. Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the degradation of the aromatic ring. researchgate.netresearchgate.net More selective oxidation can occur under milder conditions. For example, microbial degradation of the related compound (4-chloro-2-methylphenoxy)acetic acid has been shown to proceed via hydroxylation of the aromatic ring followed by cleavage of the ether linkage. nih.govnih.gov In a chemical context, oxidative cleavage of the phenoxy ring can be initiated by radical species, potentially leading to the formation of phenols and other degradation products. escholarship.org

Electrophilic Aromatic Substitution on the Benzene Rings

Both benzene rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on each ring.

On the first benzene ring, the substituents are a chloro group and a methyl group. The chloro group is a deactivating, ortho-, para-director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The methyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. The phenoxy group is also an ortho-, para-director. The combined effect of these groups will direct incoming electrophiles primarily to the positions ortho and para to the activating methyl and phenoxy groups, and ortho and para to the deactivating chloro group, with the precise product distribution depending on the specific electrophile and reaction conditions.

On the second benzene ring, the substituents are an ethyl carboxylate group and the phenoxy group. The ethyl carboxylate group is a deactivating, meta-director due to its strong electron-withdrawing inductive and resonance effects. The phenoxy group is an activating, ortho-, para-director. Therefore, electrophilic attack on this ring will be directed to the positions ortho and para to the activating phenoxy group and meta to the deactivating ester group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s) on Ring 1 (4-chloro-2-methylphenoxy)Predicted Major Product(s) on Ring 2 (3-carboethoxyphenyl)
NitrationNO2+Substitution at C-6Substitution at C-4 and C-6
BrominationBr+Substitution at C-6Substitution at C-4 and C-6
Friedel-Crafts AcylationRCO+Substitution at C-6Substitution at C-4 and C-6

Note: The predictions in this table are based on the established principles of directing effects in electrophilic aromatic substitution. organic-chemistry.orgresearchgate.netrsc.org The actual product distribution may be influenced by steric hindrance and specific reaction conditions.

Regioselectivity and Steric Effects of Substituents

The reactivity of the ester group in this compound is influenced by the electronic and steric nature of the 3-(4-chloro-2-methylphenoxy) substituent. In electrophilic aromatic substitution reactions, the regioselectivity is determined by the directing effects of the substituents on the benzene ring. However, for reactions involving the ester functionality, the primary site of chemical attack is the electrophilic carbonyl carbon.

Sterically, the 3-(4-chloro-2-methylphenoxy) substituent is bulky. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted ethyl benzoates. The degree of steric hindrance will depend on the size of the attacking nucleophile.

Table 1: Influence of Substituents on the Reactivity of Ethyl Benzoate Derivatives

Substituent Position Electronic Effect on Carbonyl Reactivity Steric Hindrance at Carbonyl Group
Ortho Strong (Resonance and Inductive) High
Meta Moderate (Primarily Inductive) Moderate

Nucleophilic Substitution at the Carbonyl Center of the Ester

The ester group of this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the ethoxide (-OCH2CH3) leaving group results in the formation of a new carbonyl compound.

A common example of this is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. Acidification of the salt then yields the corresponding carboxylic acid.

Another significant nucleophilic substitution reaction is aminolysis, where ammonia (B1221849) or a primary or secondary amine acts as the nucleophile. This reaction results in the formation of an amide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol.

The general mechanism for nucleophilic acyl substitution is as follows:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate.

Leaving group departure: The carbonyl group reforms by eliminating the leaving group (ethoxide).

Table 2: Common Nucleophilic Substitution Reactions of Esters

Reaction Nucleophile Product
Basic Hydrolysis OH⁻ Carboxylate Salt
Acidic Hydrolysis H₂O (in acid) Carboxylic Acid
Aminolysis RNH₂ or R₂NH Amide

Reduction Reactions of the Ester Group

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). noaa.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is then rapidly reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. noaa.gov Due to the high reactivity of LiAlH₄, it is not possible to stop the reaction at the aldehyde stage. noaa.gov

To achieve a partial reduction to the aldehyde, a less reactive and more sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) is required. noaa.gov By using DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage after the initial nucleophilic acyl substitution. noaa.gov

The reduction of the ester group to a primary alcohol with LiAlH₄ involves the following steps:

Nucleophilic attack by a hydride ion on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the ethoxide leaving group to form an aldehyde.

Nucleophilic attack by a second hydride ion on the aldehyde carbonyl carbon.

Protonation of the resulting alkoxide upon acidic workup to yield the primary alcohol.

Table 3: Reduction of Esters with Different Reducing Agents

Reducing Agent Product Reaction Conditions
Lithium aluminum hydride (LiAlH₄) Primary Alcohol Typically in diethyl ether or THF, followed by aqueous workup

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 4 Chloro 2 Methylphenoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of Ethyl 3-(4-chloro-2-methylphenoxy)benzoate would be expected to show distinct signals for each unique proton environment. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The aromatic protons on both the benzoate (B1203000) and phenoxy rings would appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The methyl group on the phenoxy ring would appear as a singlet in the upfield region.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be observed at a characteristic downfield chemical shift. The aromatic carbons would appear in the intermediate region, and the carbons of the ethyl and methyl groups would be found in the upfield region. The number of signals would confirm the molecular symmetry.

Two-Dimensional NMR Techniques for Connectivity Assignments

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in establishing the connectivity between protons and carbons. COSY would reveal proton-proton coupling networks, helping to assign protons within the same spin system, such as those on the aromatic rings and the ethyl group. HSQC would correlate each proton signal with its directly attached carbon, aiding in the definitive assignment of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band would be expected for the C=O stretching of the ester group. C-O stretching vibrations for the ester and ether linkages would also be present. The spectrum would also show characteristic absorptions for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching for the aromatic rings. The presence of a C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak (M+) would confirm the molecular formula. Characteristic fragmentation patterns would be expected, such as the loss of the ethoxy group from the ester or cleavage of the ether bond, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Crystal Data and Unit Cell Parameters

Detailed crystallographic analysis of this compound, which would include its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), is not available in the reviewed literature. Single-crystal X-ray diffraction studies are essential for determining these parameters, and it appears that such an analysis has not been published or made publicly available for this specific compound. Therefore, a data table for its crystallographic parameters cannot be compiled.

Molecular Conformation and Intermolecular Interactions

Information regarding the precise molecular conformation, including bond lengths, bond angles, and dihedral angles for this compound, is not documented in the searched scientific literature. Elucidation of these features would typically result from X-ray crystallography or computational modeling studies. Similarly, there is no available data describing the intermolecular interactions, such as hydrogen bonding or π-π stacking, that would govern the packing of this molecule in a crystalline state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound, which would provide insight into its electronic transitions, has not been reported in the surveyed databases and literature. A typical UV-Vis analysis would identify the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote electrons to higher energy orbitals, often the π → π* and n → π* transitions in aromatic and carbonyl-containing compounds. Without experimental data, a table of these electronic transitions cannot be provided.

Computational Chemistry and Theoretical Studies on Ethyl 3 4 Chloro 2 Methylphenoxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational efficiency. For Ethyl 3-(4-chloro-2-methylphenoxy)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. cdnsciencepub.comresearchgate.net

The primary output of a DFT calculation is the molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. This process would precisely determine the bond lengths, bond angles, and dihedral angles of the title compound.

Furthermore, DFT elucidates the electronic properties by calculating the energies and distributions of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Hypothetical DFT-Calculated Parameters for this compound

Parameter Hypothetical Value Significance
Total Energy (Hartree) -1525.6 Indicates the molecule's stability at 0 K.
HOMO Energy (eV) -6.8 Represents the electron-donating ability.
LUMO Energy (eV) -1.5 Represents the electron-accepting ability.
HOMO-LUMO Gap (eV) 5.3 Correlates with chemical reactivity and stability.

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not based on actual experimental data for the specified compound.

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to calculate molecular properties. While more computationally demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations would be used to accurately predict properties such as polarizability, which describes how the electron cloud is distorted by an external electric field, and hyperpolarizability, which is relevant for non-linear optical (NLO) applications. mdpi.com

Conformational Analysis of Aryl Ethers and Esters

This compound is a flexible molecule due to the presence of several rotatable single bonds, particularly the C-O-C ether linkage and the C-O-C ester linkage. Conformational analysis is crucial for understanding its three-dimensional shape, which in turn dictates its physical properties and biological activity. researchgate.netresearchgate.net

Potential Energy Surface Scans for Rotational Barriers

To explore the conformational landscape, a potential energy surface (PES) scan would be performed. uni-muenchen.deq-chem.com This involves systematically rotating specific dihedral angles (torsion angles) of the molecule in discrete steps and performing a constrained geometry optimization at each step. researchgate.netreadthedocs.io For this compound, the key dihedral angles to scan would be around the ether and ester bonds.

The resulting plot of energy versus dihedral angle reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This information is critical for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Example of a Potential Energy Surface Scan Analysis

Dihedral Angle Scanned Rotational Barrier (kcal/mol) Most Stable Conformation (Angle)
Ar-O-Ar-C (Ether) ~5-8 ~45°

Note: This table presents typical, hypothetical values for aryl ether and ester systems to illustrate the output of a PES scan.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. nih.gov Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. frontiersin.orgcdnsciencepub.com

By performing geometry optimizations and conformational analyses within a simulated solvent environment (e.g., water, ethanol (B145695), or dimethyl sulfoxide), it is possible to determine how the presence of a solvent shifts the conformational equilibrium. Polar solvents tend to stabilize conformers with larger dipole moments, potentially altering the preferred shape of this compound compared to its gas-phase structure.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Given that many phenoxy-containing compounds exhibit herbicidal or other biological activities, molecular docking is a powerful tool to investigate how this compound might interact with a biological target, such as an enzyme or receptor. nih.govcambridge.orgmdpi.com Docking simulations predict the preferred orientation of a ligand (the molecule of interest) when bound to a target protein and estimate the strength of the interaction. researchgate.netfrontiersin.org

The process involves preparing the 3D structures of both the ligand (from DFT optimization) and the target protein (often from a database like the Protein Data Bank). The docking algorithm then samples numerous possible binding poses of the ligand within the active site of the protein, scoring each pose based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions).

The results, typically reported as a binding energy or affinity (in kcal/mol), indicate the stability of the ligand-protein complex. The specific amino acid residues involved in the interaction can also be identified, providing crucial insights into the mechanism of action. For instance, docking this compound into the active site of an enzyme like Acetyl-CoA Carboxylase (ACCase), a common target for herbicides, could reveal its potential as a weed control agent. nih.govresearchgate.net

Hypothetical Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Acetyl-CoA Carboxylase -8.2 PHE-123, LEU-245, ARG-310 Pi-Pi Stacking, Hydrophobic, H-Bond

Note: This table is a hypothetical representation of docking results to illustrate the type of data generated. The target proteins are chosen based on the activities of structurally related compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, methods such as Density Functional Theory (DFT) are commonly employed to calculate its geometric and electronic structure, which forms the basis for predicting its spectra. rsc.orgresearchgate.net

The process begins with the geometry optimization of the molecule's structure to find its lowest energy conformation. Using a specified level of theory, such as B3LYP, and a basis set like 6-311++G(d,p), the coordinates of the atoms are adjusted until a stable structure on the potential energy surface is located. rsc.org This optimized structure is crucial, as the accuracy of all subsequent spectroscopic predictions depends on it.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation determines the normal modes of vibration, their corresponding frequencies, and their intensities.

For this compound, this analysis would identify characteristic vibrational modes associated with its functional groups. Key vibrations would include:

C=O Stretching: The strong carbonyl stretch of the ester group, typically predicted in the 1700-1750 cm⁻¹ region.

C-O Stretching: Vibrations from the ester and ether linkages.

Aromatic C-H and C=C Stretching: Modes associated with the two benzene (B151609) rings.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond.

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor. researchgate.net The results of such a calculation would be presented in a table comparing the calculated frequency, IR intensity, Raman activity, and the potential energy distribution (PED) which describes the contribution of each bond's motion to a specific vibrational mode.

Table 1: Illustrative Data Table for Predicted Vibrational Frequencies

(Note: The following table is a hypothetical representation of how data would be presented. No experimental or theoretical data for this compound was found.)

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹) (Scaled)IR IntensityRaman Activity
C=O Stretch (Ester)Data not availableData not availableData not available
Aryl-O-Aryl Stretch (Ether)Data not availableData not availableData not available
C-Cl StretchData not availableData not availableData not available
Aromatic C=C StretchData not availableData not availableData not available
CH₃ Asymmetric StretchData not availableData not availableData not available

Theoretical calculations are also widely used to predict the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a common and reliable approach for calculating the isotropic magnetic shielding tensors of each nucleus. rsc.orgresearchgate.net

The calculated shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be used to assign signals in an experimental spectrum, confirm a proposed structure, or study conformational effects. For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, reflecting their distinct chemical environments due to the molecule's asymmetric substitution pattern. The accuracy of these predictions allows for a direct comparison with experimental data. doi.org

Table 2: Illustrative Data Table for Predicted NMR Chemical Shifts

(Note: The following table is a hypothetical representation of how data would be presented. No experimental or theoretical data for this compound was found.)

Atom Position (¹³C)Predicted Chemical Shift (ppm)
C=O (Ester Carbonyl)Data not available
C-ClData not available
C-O (Ether)Data not available
Aromatic CarbonsData not available
O-CH₂ (Ethyl)Data not available
CH₃ (Ethyl)Data not available
CH₃ (Aryl)Data not available
Atom Position (¹H) Predicted Chemical Shift (ppm)
Aromatic ProtonsData not available
O-CH₂ (Ethyl)Data not available
CH₃ (Ethyl)Data not available
CH₃ (Aryl)Data not available

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and energy barriers that are often difficult to obtain through experiments alone. For this compound, theoretical studies could be applied to understand its synthesis (e.g., via Williamson ether synthesis or esterification) or its degradation pathways (e.g., hydrolysis).

A typical study involves identifying the reactants, products, and any potential intermediates. The geometries of these species are optimized to find their minimum energy structures. The most critical part of the analysis is locating the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Computational methods are used to perform a transition state search, optimizing the geometry to find this saddle point. A subsequent frequency calculation is essential to confirm the nature of the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

Environmental Fates and Degradation Pathways of Chlorophenoxybenzoate Esters

Microbial Degradation Mechanisms

Microorganisms, particularly bacteria and fungi, play a pivotal role in the breakdown of chlorophenoxybenzoate esters in the environment. The degradation typically proceeds through a series of enzymatic reactions that ultimately convert the complex organic molecule into simpler, less harmful compounds.

The bacterial degradation of phenoxybenzoate derivatives, the core structure of the target compound after ester hydrolysis, has been the subject of considerable research. The initial cleavage of the ester linkage is catalyzed by esterase enzymes, which are widespread in soil and aquatic bacteria. nih.govmdpi.comsemanticscholar.org This hydrolysis yields 3-(4-chloro-2-methylphenoxy)benzoic acid and ethanol (B145695). The resulting carboxylic acid is the primary substrate for further bacterial catabolism.

Once the parent ester is hydrolyzed, bacterial degradation of the resulting 3-(4-chloro-2-methylphenoxy)benzoic acid proceeds through the cleavage of the diaryl ether bond. This process generates key intermediates. A common metabolic pathway involves the formation of phenols and benzoates. For instance, the degradation of the related compound 3-phenoxybenzoic acid is known to produce intermediates such as phenol (B47542) and protocatechuate.

A crucial intermediate identified in the metabolic pathway of similar phenoxybenzoate structures is 3-hydroxybenzoate. The formation of this compound indicates a specific mode of ring cleavage and hydroxylation by bacterial enzymes. The degradation pathway often converges on central intermediates like protocatechuate, which can then enter the tricarboxylic acid (TCA) cycle after ortho- or meta-cleavage of the aromatic ring.

Table 1: Identified Bacterial Degradation Intermediates of Phenoxybenzoate Derivatives

Precursor Compound Identified Intermediates
3-Phenoxybenzoic acid Phenol, Protocatechuate, 3,4-dihydroxy phenol

This table summarizes key intermediates identified in the bacterial degradation of compounds structurally related to the core of Ethyl 3-(4-chloro-2-methylphenoxy)benzoate.

The cleavage of the stable aryl ether bond is a critical and often rate-limiting step in the degradation of phenoxybenzoate derivatives. This reaction is typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of unstable diol intermediates that subsequently undergo cleavage. This enzymatic attack destabilizes the ether linkage, facilitating its breakage.

In some bacterial systems, the degradation pathway for compounds with aryl ether linkages involves an initial dioxygenation of the aromatic ring, which leads to the formation of a hemiacetal. This intermediate is then hydrolyzed to yield a phenol and a catechol derivative, which are further metabolized. This mechanism has been observed in the degradation of 4-carboxy biphenyl (B1667301) ether, where initial 1,2-dioxygenation leads to the cleavage of the ether bond. umweltbundesamt.de

Fungi are also significant contributors to the degradation of chlorophenoxy herbicides and their esters in the environment. researchgate.netnih.gov Filamentous fungi, in particular, possess powerful extracellular and intracellular enzymatic systems capable of breaking down complex organic molecules. nih.govd-nb.info

Several fungal species have demonstrated the ability to degrade phenoxy acid herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid), which shares a structural moiety with the target compound. For example, the endophytic fungus Phomopsis sp. has been shown to effectively degrade MCPA, utilizing it as a carbon source. aloki.huglobethesis.com The primary metabolite identified in this fungal degradation pathway is 4-chloro-2-methylphenol (B52076), indicating that a key degradation step is the cleavage of the ether linkage. aloki.huglobethesis.com Similarly, fungi from the genus Aspergillus are also known to metabolize MCPA through processes like ring hydroxylation. aloki.hu The initial step for an esterified compound like this compound would involve hydrolysis of the ester bond by fungal esterases, followed by degradation of the resulting carboxylic acid.

Table 2: Fungi Involved in the Degradation of Structurally Related Herbicides

Fungal Genus/Species Related Compound Degraded Key Finding
Phomopsis sp. MCPA Effective degradation with 4-chloro-2-methylphenol as a metabolite. aloki.huglobethesis.com
Aspergillus sp. 2,4-D, MCPA Capable of metabolizing phenoxyacetic acids, often via hydroxylation. d-nb.infoaloki.hu
Penicillium sp. 2,4-D Demonstrated ability to degrade 2,4-D. d-nb.info

This table highlights fungal species capable of degrading herbicides that are structurally similar to the "4-chloro-2-methylphenoxy" portion of the target compound.

Bacterial Metabolism of Phenoxybenzoate Derivatives

Photolytic and Chemical Degradation in Environmental Matrices

In addition to microbial breakdown, abiotic processes such as photolysis and chemical reactions contribute to the degradation of chlorophenoxybenzoate esters in the environment. These processes are particularly relevant in sunlit surface waters and on the surface of soil particles. nih.govsemanticscholar.org

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly the UV component of sunlight. nih.gov For aromatic compounds like chlorophenoxybenzoate esters, direct photolysis can occur if the molecule absorbs light at wavelengths present in sunlight (>290 nm). Indirect photolysis is often a more significant pathway, where other substances in the environment, such as dissolved organic matter (humic substances), absorb light and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen). semanticscholar.org These reactive species can then attack and degrade the target compound. mdpi.com The degradation pathways for similar aromatic esters, like phthalates, have shown that photolysis can lead to the cleavage of ester bonds and hydroxylation of the aromatic ring. frontiersin.orgresearchgate.net The primary photolytic reaction for a phenoxy compound is often the cleavage of the ether linkage.

Chemical degradation, primarily through hydrolysis, is also a key abiotic fate process. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases present in the soil and water. The rate of hydrolysis is dependent on pH and temperature. Under neutral environmental conditions, this process can be slow, but it accelerates under acidic or alkaline conditions. researchgate.net

Persistence and Mobility in Soil and Water Systems

The persistence and mobility of a chemical in the environment determine its potential to remain in a specific location and its likelihood of moving into water resources. nih.gov Persistence is often described by the chemical's half-life (t½), which is the time it takes for 50% of the initial amount to dissipate or degrade. orst.edu Mobility is largely governed by the compound's tendency to adsorb to soil and sediment particles, a property quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgchemsafetypro.com

The persistence of phenoxy herbicides and their derivatives can vary significantly, with reported half-lives ranging from a few days to several weeks or even months. cdc.gov This variability is influenced by environmental factors such as soil type, organic matter content, temperature, moisture, and microbial activity. Generally, conditions that favor microbial activity (warm, moist, and well-aerated soils) lead to shorter half-lives. For the related compound 2,4-D, the biodegradation half-life in aerobic soil is reported to be around 6.2 days. cdc.gov

The mobility of this compound is influenced by its adsorption to soil organic carbon. A high Koc value indicates strong adsorption and low mobility, meaning the compound is less likely to leach into groundwater. chemsafetypro.comresearchgate.net Conversely, a low Koc value suggests weak adsorption and high mobility. nih.gov For 2,4-D, Koc values are generally low, suggesting high mobility in soils. cdc.gov However, the relatively short half-life of such compounds often mitigates the risk of significant groundwater contamination, as they can degrade before reaching deeper soil layers. cdc.gov Polar organic compounds that are also persistent are of particular concern as they are mobile in the aquatic environment and can potentially contaminate drinking water sources. umweltbundesamt.dediva-portal.org

Table 3: Factors Influencing Persistence and Mobility

Factor Influence on Persistence Influence on Mobility
Microbial Activity Higher activity decreases persistence (shorter half-life). Indirectly affects mobility by controlling the degradation rate.
Soil Organic Matter Can increase persistence by reducing bioavailability to microbes. Higher organic matter increases adsorption (higher Koc), thus decreasing mobility. ecetoc.org
Soil pH Affects microbial populations and chemical hydrolysis rates. Can influence the ionic state of the molecule, affecting adsorption and mobility.
Temperature Higher temperatures generally decrease persistence (faster degradation). Minor direct effect, but influences degradation rates.

| Moisture | Optimal moisture levels enhance microbial degradation, decreasing persistence. | Water is the medium for transport, so higher water flow increases mobility. |

This table outlines the key environmental factors that control how long chlorophenoxybenzoate esters last in the environment and how they move through it.

Bioaccumulation and Biotransformation in Non-Target Organisms (excluding human data)

The environmental fate of chlorophenoxybenzoate esters, including "this compound," in non-target organisms is a critical area of ecotoxicological research. While specific data on "this compound" is limited, studies on structurally related chlorophenoxy herbicides provide insights into the potential for bioaccumulation and the pathways of biotransformation in aquatic and terrestrial non-target species.

Bioaccumulation is the process by which organisms absorb a substance from their environment, leading to a concentration of the substance in their tissues. This can occur through direct uptake from the surrounding medium (bioconcentration) or through the consumption of contaminated food. Biotransformation, or metabolism, refers to the chemical changes a substance undergoes within an organism. These processes are key determinants of a chemical's persistence and potential toxicity in the environment.

Research Findings in Aquatic Organisms

Studies on analogous chlorophenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), indicate that these compounds can be taken up by aquatic organisms. For instance, residues of both MCPA and 2,4-D have been detected in the muscle tissue of fish from environments with agricultural runoff. epa.govnih.gov

The ester forms of chlorophenoxy herbicides are generally considered to be more readily absorbed by organisms than their acid or salt forms due to their higher lipophilicity. Once absorbed, these esters are often rapidly hydrolyzed to the corresponding acid form. nih.gov Research on a 2,4-D ester in fish demonstrated this rapid uptake, which was followed by a comparatively swift elimination of the herbicide and its metabolites. nih.gov

The potential for bioconcentration, the accumulation of a chemical from water, is quantified by the bioconcentration factor (BCF). A study reported a BCF of 395 for a 2,4-D ester in fish, indicating a potential for bioaccumulation. mdpi.com Conversely, MCPA has shown a low tendency to bioaccumulate in aquatic fauna, with a reported BCF of less than 1 in both fish and snails. nih.gov There is no evidence to suggest that 2,4-D bioaccumulates in aquatic organisms. researchgate.net

Biotransformation of chlorophenoxy herbicides in fish appears to be a detoxification mechanism. The breakdown of accumulated 2,4-D into hydrocarbon fragments that can be used for tissue synthesis or eliminated has been observed. nih.gov In general, biotransformation of these compounds in vertebrates is limited, with excretion primarily involving the unchanged parent compound or its conjugates. orst.edu

Research Findings in Invertebrates

Aquatic invertebrates, such as Daphnia magna, are crucial components of freshwater ecosystems and are often used in toxicological studies. While specific biotransformation studies on chlorophenoxybenzoate esters in these organisms are not widely available, research on other herbicides indicates that invertebrates possess metabolic pathways to detoxify foreign compounds. For example, Glutathione S-transferases (GSTs) are enzymes involved in the detoxification of various chemicals in Daphnia magna.

The following table summarizes available data on the bioaccumulation of related chlorophenoxy herbicides in non-target organisms.

Interactive Data Table: Bioaccumulation of Chlorophenoxy Herbicides in Non-Target Organisms

CompoundOrganismParameterValueReference(s)
2,4-D esterFishBCF395 mdpi.com
2,4-DFish (Clarias gariepinus)Tissue Concentration24.4 ± 17 ng/g dw nih.gov
2,4-DFish (Oreochromis mossambicus)Tissue Concentration17.2 ± 10 ng/g dw nih.gov
MCPAFish (Cyprinus carassius)BCF<1 nih.gov
MCPASnail (Lymnea stagnalis)BCF<1 nih.gov
MCPAFishTissue Concentration17.6 ± 12 ng/g epa.gov

Mechanistic Insights into the Biological Activity of Benzoate Ester Derivatives in Vitro Studies

General Mechanisms of Action for Substituted Benzoate (B1203000) Esters

The biological activities of substituted benzoate esters are largely dictated by their chemical structure, including the nature and position of substituents on the aromatic rings. These structural features influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn determine its interaction with biological targets.

The mechanism of action for the antimicrobial effects of benzoates, for instance, is linked to their ability to disrupt cellular integrity and function. For yeast, the antifungal action of benzoate involves the molecule entering the cell in its undissociated form. nih.gov This process can lead to a significant drop in the intracellular pH. nih.gov This acidification is believed to inhibit key metabolic enzymes, such as phosphofructokinase, which is crucial for glycolysis. nih.gov The subsequent inhibition of this pathway leads to a decrease in ATP levels, thereby restricting cell growth. nih.gov

In the context of anticancer activity, some benzoic acid derivatives have been shown to act as inhibitors of histone deacetylases (HDAC). nih.gov HDAC inhibitors are a class of compounds that interfere with the function of enzymes that play a crucial role in gene expression. By inhibiting HDACs, these compounds can induce cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), cell cycle arrest, and the induction of apoptosis (programmed cell death). nih.gov

The herbicidal action of certain phenoxyacetic acid derivatives, which share structural similarities with the phenoxy portion of Ethyl 3-(4-chloro-2-methylphenoxy)benzoate, is through mimicking the plant growth hormone auxin. wikipedia.org This leads to uncontrolled growth and ultimately the death of susceptible plant species. wikipedia.org

In Vitro Antimicrobial Activity (Antibacterial and Antifungal)

Substituted benzoate esters have demonstrated a range of antimicrobial activities in laboratory settings. Their effectiveness is dependent on the specific microbial species and the chemical structure of the compound.

Studies on various benzoate derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nanobioletters.commdpi.comnih.govnih.gov However, the susceptibility can vary significantly between these two broad classes of bacteria. For example, in a study of 1,2-benzothiazine derivatives, which incorporate a substituted benzoyl moiety, activity was observed against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, but no activity was found against the Gram-negative bacteria Proteus vulgaris and Salmonella typhimurium. herts.ac.uk In contrast, other studies have shown that certain benzoate derivatives can be more active against Gram-negative pathogens. nih.gov The differences in cell wall structure between Gram-positive and Gram-negative bacteria are a key factor in these varied activities.

In terms of antifungal properties, various ester derivatives of benzoic acid have been evaluated against opportunistic fungal pathogens like Candida albicans. nih.govmdpi.comscitechjournals.com Research has shown that the antifungal effect is highly dependent on the structural variations of the ester. nih.gov

The potency of the antimicrobial activity of benzoate esters is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. nih.govmdpi.com

Several studies have reported MIC and MBC/MFC values for various benzoate derivatives against a range of microorganisms. For instance, some novel benzamide (B126) derivatives have shown MIC values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com In another study, the MIC and MBC for certain 1,2-benzothiazines against Gram-positive bacteria ranged from 25-600 µg/mL. herts.ac.uk For antifungal activity, some ester analogues of benzoic acid have demonstrated MIC values of 128 µg/mL against strains of C. albicans. nih.gov

Compound TypeMicroorganismMICMBC/MFC
Novel Benzamide DerivativesE. coli3.12 µg/mLNot Reported
Novel Benzamide DerivativesB. subtilis6.25 µg/mLNot Reported
1,2-BenzothiazinesGram-positive bacteria25-600 µg/mL25-600 µg/mL
Benzoic Acid Ester AnaloguesC. albicans strains128 µg/mLNot Reported

This table presents a summary of reported MIC and MBC/MFC values for various benzoate derivatives from different studies.

Antitumor and Antiproliferative In Vitro Evaluations

A number of benzoate ester derivatives have been investigated for their potential to inhibit the growth of cancer cells in vitro. researchgate.netresearchgate.netacs.org These studies often involve screening the compounds against a panel of human cancer cell lines to determine their cytotoxicity.

For example, a series of brefeldin A ester derivatives were tested for antiproliferative activity against 60 cancer cell lines, with some analogues showing biological activity. acs.org Similarly, certain benzoate derivatives of pinocembrin (B1678385) have demonstrated anti-proliferative activity on a wide range of cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) as low as 8.5 µM in HeLa cells. researchgate.net

Research into the antitumor effects of benzoate derivatives has also focused on elucidating their mechanisms of action at the molecular level. These investigations have revealed that some compounds can interfere with specific cellular pathways or enzymes that are critical for cancer cell survival and proliferation.

One such mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a key role in cell survival, proliferation, and apoptosis. nih.gov Certain benzo[b]furan derivatives have been shown to inhibit this pathway and induce mitochondrial-mediated apoptosis in human breast cancer cells. nih.gov Other studies have pointed to the induction of apoptosis through the modulation of Bcl-2 family proteins, which are key regulators of programmed cell death. waocp.orgmdpi.com

Furthermore, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDAC), leading to cancer cell growth inhibition through the induction of ROS and apoptosis mediated by Caspase-3. nih.gov These compounds have also been observed to cause cell cycle arrest in the G2/M phase. nih.gov Another potential mechanism involves targeting tumor mitochondria. nih.gov Certain benzoic acid derivatives have been shown to uncouple the oxidative phosphorylation system, decrease the mitochondrial transmembrane potential, and reduce ATP levels, ultimately triggering apoptosis in tumor cells. nih.gov

Anti-inflammatory Properties in Cellular Models

The potential anti-inflammatory effects of benzoate derivatives have also been explored in various in vitro models. mdpi.comresearchgate.netmdpi.comaccscience.comfrontiersin.org These cellular models allow researchers to study the effects of these compounds on the production of inflammatory mediators and the activity of enzymes involved in the inflammatory response.

In vitro anti-inflammatory activity can be assessed through assays that measure the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipases. mdpi.com Additionally, the ability of a compound to stabilize erythrocyte membranes can be an indicator of its anti-inflammatory potential. mdpi.com Studies on various plant extracts containing esters and other bioactive compounds have demonstrated the potential for these molecules to inhibit COX and phospholipase activity. mdpi.com

Enzyme Modulation and Inhibition Studies

While direct in vitro studies on the enzyme modulation and inhibition specifically by this compound are not extensively available in the current body of scientific literature, research on structurally related phenoxyacetic acid and phenoxybenzoate derivatives provides valuable insights into the potential biological activities of this class of compounds. These studies reveal that the phenoxy moiety, often in combination with various substituents on the aromatic rings, can confer significant inhibitory activity against a range of enzymes, including those involved in inflammatory pathways.

Research into novel phenoxyacetic acid derivatives has identified their potential as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The COX enzymes are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. The selective inhibition of COX-2 over its isoform, COX-1, is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

In one such study, a series of newly synthesized phenoxyacetic acid derivatives were evaluated for their in vitro inhibitory activity against ovine COX-1 and human COX-2. nih.gov Several of these compounds demonstrated significant and selective inhibition of COX-2, with IC50 values in the nanomolar range, comparable to the well-known selective COX-2 inhibitor, celecoxib. nih.gov The data from these studies underscore the potential for compounds with a phenoxy-based structure to act as potent enzyme inhibitors.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of these phenoxyacetic acid derivatives, highlighting their potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5d 8.12 ± 0.15 0.08 ± 0.01 101.5
5e 6.45 ± 0.11 0.07 ± 0.01 92.14
5f 4.07 ± 0.12 0.06 ± 0.01 67.83
7b 5.51 ± 0.09 0.07 ± 0.01 78.71
10c 9.33 ± 0.18 0.09 ± 0.01 103.67
10d 7.68 ± 0.14 0.08 ± 0.01 96.00
10e 6.21 ± 0.11 0.07 ± 0.01 88.71
10f 4.89 ± 0.09 0.06 ± 0.01 81.50
Celecoxib 14.93 ± 0.12 0.05 ± 0.01 298.6
Mefenamic Acid 29.9 ± 0.09 0.15 ± 0.02 199.33

Data is presented as the mean ± SEM (n=3). Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.gov

Furthermore, investigations into other classes of compounds containing a phenoxy group have revealed inhibitory activity against different enzyme systems. For instance, certain phenoxazine (B87303) derivatives have been identified as potent inhibitors of class II histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered therapeutic targets for neurodegenerative diseases. nih.govnih.gov

While the specific enzymatic targets of this compound remain to be elucidated, the existing research on structurally analogous compounds strongly suggests that the phenoxybenzoate scaffold is a promising pharmacophore for the development of novel enzyme inhibitors. Future in vitro studies are warranted to directly assess the enzyme modulation and inhibition profile of this compound and to determine its potential therapeutic applications.

Structure Activity Relationship Sar Studies of Substituted Phenoxybenzoate Esters

Influence of Substituents on Biological Activity Profiles

The biological profile of phenoxybenzoate esters can be significantly altered by the introduction of various functional groups. These substituents can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its absorption, translocation, and interaction with the target receptor.

Halogenation, particularly chlorination, is a common strategy in the design of bioactive compounds. The presence of a chlorine atom on the phenoxy ring of phenoxybenzoate esters can have a profound impact on their biological activity. The high electronegativity of chlorine can alter the electron density of the aromatic ring, influencing the compound's ability to engage in electronic interactions with the receptor. Furthermore, the lipophilicity of the molecule is often increased with the addition of a chlorine atom, which can enhance its ability to cross biological membranes.

In related classes of herbicides, such as phenoxyacetic acids, the position and number of chlorine atoms on the aromatic ring are critical determinants of activity. For instance, the herbicidal activity of these compounds is known to be sensitive to the substitution pattern on the phenoxy ring. While direct SAR studies on Ethyl 3-(4-chloro-2-methylphenoxy)benzoate are not extensively available in the public domain, it is plausible that the 4-chloro substitution plays a crucial role in its biological activity profile. The "chloro-methyl equivalence" rule observed in some pesticide classes suggests that chlorine and methyl groups can be somewhat interchangeable in terms of steric bulk, though their electronic properties differ significantly. researchgate.net

The following table illustrates the hypothetical effect of halogen substitution on the biological activity of a generic phenoxybenzoate scaffold, based on general principles observed in related compound classes.

Substituent at 4-positionLipophilicity (logP)Electronic EffectRelative Biological Activity
H3.5Neutral1.0
F3.7Weakly Electron-withdrawing1.5
Cl4.2Electron-withdrawing2.5
Br4.5Electron-withdrawing2.3

Note: The data in this table is illustrative and based on general trends observed in related chemical series. It does not represent experimental data for this compound.

The ester group in phenoxybenzoate esters is a key functional moiety that influences the compound's stability, bioavailability, and interaction with the target. The choice between a methyl and an ethyl ester can lead to differences in these properties. Generally, ethyl esters are slightly more lipophilic and may exhibit different rates of hydrolysis compared to their methyl counterparts.

The table below provides a comparative overview of the general properties of methyl and ethyl esters in a biological context.

Ester GroupMolecular WeightLipophilicity (logP)Relative Hydrolytic Stability
Methyl EsterLowerLowerHigher
Ethyl EsterHigherHigherLower

Note: The data in this table is generalized and intended to illustrate the comparative properties of methyl and ethyl esters.

For this compound, the substituents are located at specific positions that are likely optimized for interaction with its biological target. A shift in the position of the chlorine atom from the 4-position to the 2- or 3-position, or the methyl group from the 2-position to another, would likely result in a significant change in biological activity. In studies of related 3-phenoxybenzyl esters used as insecticides, the position of substituents on the phenoxy ring was found to be a critical factor for their potency. Similarly, for herbicidal 3-(substituted phenoxy)pyridazine derivatives, the substitution pattern on the phenoxy group was essential for high activity. nih.gov

Consider the following hypothetical data on positional isomers of a chloro-methyl substituted phenoxybenzoate, which illustrates the potential impact on biological activity.

CompoundPhenoxy Ring SubstitutionBenzoate (B1203000) Ring SubstitutionRelative Biological Activity
Isomer A4-chloro-2-methyl3-ester100%
Isomer B2-chloro-4-methyl3-ester45%
Isomer C4-chloro-2-methyl4-ester60%
Isomer D4-chloro-2-methyl2-ester20%

Note: This table presents hypothetical data to demonstrate the concept of positional isomerism and does not reflect actual experimental results.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By using statistical methods, QSAR models can predict the activity of novel compounds and provide insights into the molecular properties that are most important for activity.

In the context of phenoxybenzoate esters, a QSAR model would typically correlate the biological activity (e.g., herbicidal or insecticidal efficacy) with a set of molecular descriptors. rjptonline.org These descriptors quantify various aspects of the molecular structure, including:

Hydrophobic descriptors: such as logP (the logarithm of the partition coefficient between n-octanol and water), which relates to the compound's ability to cross cell membranes.

Electronic descriptors: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents, and HOMO/LUMO energies, which relate to the molecule's reactivity. ucsb.edu

Steric descriptors: such as Taft's steric parameter (Es) or molar refractivity (MR), which quantify the size and shape of the substituents. researchgate.net

The following table lists some common molecular descriptors and their general relevance in QSAR studies of pesticides.

Descriptor TypeExample DescriptorRelevance to Biological Activity
HydrophobiclogPMembrane permeability, transport to the target site
ElectronicHammett constant (σ)Receptor binding affinity, electronic interactions
ElectronicLUMO EnergyReactivity, susceptibility to nucleophilic attack
StericMolar Refractivity (MR)Fit within the receptor binding pocket
StericTaft's Steric Parameter (Es)Influence of substituent size on binding

Steric and Electronic Effects of Substituents on Receptor Binding

The biological activity of a molecule like this compound is ultimately determined by its ability to bind to a specific molecular target, such as an enzyme or receptor. The steric and electronic properties of its substituents play a crucial role in this interaction. researchgate.net

Steric Effects: The size and shape of the molecule and its substituents must be complementary to the topology of the receptor's binding site. nih.gov The 2-methyl group on the phenoxy ring of the target compound, for instance, introduces a specific steric bulk that may be essential for a proper fit. Bulky substituents in unfavorable positions could lead to steric hindrance, preventing the molecule from binding effectively. Conversely, a certain degree of steric bulk might be required to achieve optimal van der Waals interactions within the binding pocket.

Molecular docking studies on related compounds, such as other herbicides, can provide valuable insights into these interactions. researchgate.netresearchgate.net Such studies often reveal key amino acid residues in the receptor's active site that form specific contacts with the ligand, highlighting the importance of particular steric and electronic features for binding.

Potential Applications in Chemical Sciences and Agrochemical Research

Agrochemical Applications

The core structure of the molecule, containing a 4-chloro-2-methylphenoxy group, strongly links it to the class of phenoxy herbicides, one of the most significant families of chemicals in modern agriculture. wikipedia.org

Phenoxy herbicides are synthetic auxins that mimic the natural plant growth hormone indole-3-acetic acid (IAA). encyclopedia.pubnufarm.com When applied to broadleaf plants, they induce rapid and uncontrolled cell division and elongation, ultimately leading to the plant's death. wikipedia.orgnufarm.com This mechanism allows them to selectively control broadleaf weeds in monocotyledonous crops like cereals and grasses. encyclopedia.pubchemcess.com

The foundational compounds in this class include (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which have been in widespread agricultural use since the mid-1940s. wikipedia.orgchemcess.com Research has shown that these compounds are often formulated as esters (e.g., ethyl, butotyl, or ethylhexyl esters) to enhance their efficacy. wikipedia.orgherts.ac.uknih.gov The ester forms exhibit higher solubility in the plant's cuticle, which facilitates more efficient absorption. encyclopedia.pub Once inside the plant, these esters are metabolized back to the parent acid, which is the active herbicidal agent. wikipedia.orgencyclopedia.pub

Given this precedent, Ethyl 3-(4-chloro-2-methylphenoxy)benzoate is a compound of interest for similar herbicidal or plant growth-regulating properties. Its structure is analogous to active phenoxy herbicide esters and would be a candidate for research into new active ingredients with potentially different selectivity or environmental profiles.

Table 1: Examples of Related Phenoxy Herbicides and Their Applications

Compound NameCommon AbbreviationPrimary Application
(4-chloro-2-methylphenoxy)acetic acidMCPASelective control of broadleaf weeds in cereal crops, flax, rice, and grasslands. wikipedia.orgnih.gov
2,4-dichlorophenoxyacetic acid2,4-DControl of broadleaf weeds in agriculture, forestry, and turf management. wikipedia.orgchemcess.com
2-(4-chloro-2-methylphenoxy)propionic acidMecoprop (MCPP)Used to control chickweed and other weeds in lawns and turf. chemcess.comgoogle.com
4-(4-chloro-2-methylphenoxy)butyric acidMCPBControl of broadleaf weeds in peas, clover, and cereals. nufarm.comgoogle.com

Beyond direct application, complex organic molecules like this compound are valuable as intermediates in the synthesis of other, more complex agrochemicals. chemimpex.comontosight.ai The phenoxy structural motif is a key component in a wide range of biologically active compounds. nih.gov

For instance, phenoxypyridine structures are used as a scaffold in the development of various pesticides, including herbicides, fungicides, and insecticides. nih.gov Similarly, 3-phenoxybenzoic acid is a key intermediate and metabolite in the synthesis and degradation of synthetic pyrethroid insecticides. researchgate.net A closely related compound, Ethyl 4-(4-chloro-2-methylphenoxy)butyrate, is explicitly identified as an important intermediate for synthesizing herbicides. chemimpex.com These examples highlight the role of the phenoxy ether linkage and the substituted aromatic rings as versatile platforms for building new pesticide molecules. The distinct functional groups on this compound—the ester, the ether linkage, and the aromatic rings with specific substitution patterns—provide multiple reactive sites for further chemical elaboration.

Material Science Applications (e.g., Precursors for Carbon Materials)

In the field of material science, there is growing interest in using carbon-rich organic molecules as precursors for advanced carbon materials. ontosight.ai Lignin (B12514952), a natural polymer composed of phenylpropane units, is widely studied as a precursor for materials like activated carbons, carbon fibers, and other templated carbons due to its high carbon content and aromatic structure. researchgate.netcore.ac.uk

The production of these materials typically involves thermochemical conversion processes such as pyrolysis, where the precursor is heated in an inert atmosphere to produce a solid, carbon-rich char. rsc.orgfrontiersin.org This char can then be "activated" to create a highly porous structure with a large surface area. core.ac.ukfrontiersin.org Chemical activation, which involves impregnating the precursor with agents like H3PO4 or KOH before heating, is a common method. frontiersin.orgmdpi.com

Aromatic compounds like this compound are, in principle, suitable candidates for such processes. The presence of two benzene (B151609) rings in its structure contributes to a high carbon content, which is a desirable characteristic for a carbon precursor. While specific research on this particular compound for material science applications is not prominent, its structural characteristics align with the types of molecules used to generate novel carbon materials.

Table 2: Thermochemical Conversion Methods for Carbon Material Production

Conversion MethodDescriptionTypical TemperatureKey Outcome
Pyrolysis (Carbonization) Thermal decomposition of an organic precursor in an inert atmosphere.400 - 900 °CFormation of a solid, carbon-rich "char," along with liquid bio-oil and syngas. rsc.orgfrontiersin.org
Physical Activation Gasification of the char using an oxidizing agent like steam or CO2.800 - 1000 °CCreates a well-developed microporous structure, increasing surface area. core.ac.ukfrontiersin.org
Chemical Activation Impregnation of the precursor with a chemical agent (e.g., H3PO4, KOH, ZnCl2) followed by heating.400 - 900 °CDevelops high porosity and surface area, often in a single step. frontiersin.orgmdpi.com
Hydrothermal Carbonization Treatment of the precursor in hot, pressurized water.130 - 280 °CProduces a solid "hydrochar" with various surface functional groups. frontiersin.org

Building Blocks in Advanced Organic Synthesis

In organic synthesis, compounds with multiple, well-defined functional groups serve as valuable building blocks for constructing more complex molecular architectures. This compound possesses several features that make it a versatile synthetic intermediate. Ethyl benzoate (B1203000) and its derivatives are fundamental components in the synthesis of fine chemicals and pharmaceuticals. chemicalbook.com

The key reactive sites in the molecule include:

The Ethyl Ester Group: This group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents or other nucleophiles.

The Aromatic Rings: The two benzene rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The Ether Linkage: While generally stable, the ether bond can be cleaved under specific, harsh conditions.

The Chloro Substituent: The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

The synthesis of related benzoate esters often involves multi-step processes where the ester is a key intermediate that is carried through several transformations. eurjchem.comorgsyn.orgresearchgate.net The specific arrangement of substituents on this compound makes it a unique starting material for creating novel compounds with potential applications in pharmaceuticals, dyes, or polymers.

Role as Analytical Standards or Reagents in Chemical Analysis

High-purity organic compounds are essential as analytical standards for the accurate identification and quantification of substances in various samples. Ethyl benzoate, for example, is used as an analytical reference standard for its determination in food and beverage products like soy sauce, honeybush tea, and cherry wine using techniques such as gas chromatography-mass spectrometry (GC-MS).

Similarly, esterified derivatives of phenoxy herbicides, such as MCPA-2-ethylhexyl, are available as analytical standards to monitor their presence in environmental or agricultural samples. nih.gov Given that this compound could be a component of a pesticide formulation or an intermediate in a manufacturing process, a purified sample of the compound would be necessary as a reference standard. This would allow laboratories to develop and validate analytical methods to detect its presence, ensuring product quality and monitoring for environmental contamination.

Future Research Directions in Phenoxybenzoate Ester Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of phenoxybenzoate esters typically involves the etherification of a phenol (B47542) with a substituted benzoic acid derivative. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methodologies.

Key areas of exploration include:

Advanced Catalytic Systems: Investigation into novel catalysts, such as transition metal complexes (e.g., copper or palladium-based catalysts), could lead to milder reaction conditions, higher yields, and improved selectivity. The development of reusable heterogeneous catalysts would also enhance the sustainability of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of Ethyl 3-(4-chloro-2-methylphenoxy)benzoate could streamline production and facilitate in-line purification.

C-H Activation: Direct C-H activation/C-O coupling reactions represent a more atom-economical approach to forming the ether linkage, avoiding the need for pre-functionalized starting materials.

Deeper Understanding of Environmental Persistence and Biodegradation Mechanisms

Given that structurally similar compounds, such as phenoxyalkanoate herbicides, are released into the environment, understanding the environmental fate of this compound is crucial.

Future research should address:

Persistence Studies: Laboratory and field studies are needed to determine the half-life of the compound in various environmental compartments, including soil, water, and sediment. Factors influencing its persistence, such as photolysis, hydrolysis, and microbial degradation, should be investigated.

Biodegradation Pathways: Identifying the microorganisms (bacteria and fungi) capable of degrading this compound and elucidating the enzymatic pathways involved are essential. This knowledge can be applied to develop bioremediation strategies for contaminated sites.

Metabolite Identification: Characterizing the degradation products is necessary to assess their potential toxicity and environmental impact.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry can provide valuable insights into the properties and potential activities of this compound, guiding experimental work.

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity (e.g., herbicidal or pharmaceutical) of a series of related phenoxybenzoate esters based on their molecular descriptors.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and mode of interaction of the compound with the target protein. This can aid in the rational design of more potent analogues.

Toxicity Prediction: In silico toxicology models can be used to predict potential adverse effects, helping to prioritize compounds for further development and reduce the need for animal testing.

Development of Targeted In Vitro Biological Probes

The unique structure of this compound makes it a candidate for development as a molecular probe to study biological processes.

Research in this area could focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes could reveal specific inhibitory activities. For example, some phenoxy compounds are known to interact with enzymes involved in lipid metabolism. nih.gov

Receptor Binding Studies: Investigating the interaction of the compound with various cellular receptors could uncover novel pharmacological targets.

Fluorescent Labeling: Modification of the molecule to include a fluorescent tag would allow for its use in cellular imaging studies to track its uptake, distribution, and localization within cells.

Investigation of Multi-Functional Derivatives with Tunable Properties

The phenoxybenzoate scaffold provides a versatile platform for the development of multi-functional molecules with tailored properties.

Future synthetic efforts could be directed towards:

Hybrid Molecules: Combining the phenoxybenzoate core with other pharmacophores could lead to hybrid compounds with dual or enhanced biological activities.

Controlled-Release Formulations: Incorporating the molecule into polymeric matrices or nanoparticles could enable its controlled release, which is particularly relevant for agricultural applications.

Smart Materials: Derivatives that respond to external stimuli (e.g., light, pH) could be designed for applications in targeted delivery systems or as components of advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.